molecular formula C25H20N4O2 B5613613 N'-(3-methoxybenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

N'-(3-methoxybenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

Cat. No. B5613613
M. Wt: 408.5 g/mol
InChI Key: FYVLIQFAXZCRGN-YZSQISJMSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves acid-catalyzed reactions between carbohydrazides and aldehydes in ethanol under reflux conditions, achieving high yields. These processes often utilize spectroscopic methods for structural confirmation, including infrared, nuclear magnetic resonance, mass spectroscopy, and sometimes X-ray diffraction for precise structural elucidation (Alotaibi et al., 2018).

Molecular Structure Analysis

Structural characterization of similar compounds is typically achieved through spectroscopic techniques and single-crystal X-ray diffraction, confirming the (E)-configuration of hydrazonoic groups. Molecular docking and spectroscopic studies provide insights into the structural stability, reactivity, and potential biological interactions of these compounds (Karrouchi et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclizations and condensations, to form heterocyclic structures. The reactions can be influenced by different substituents on the benzylidene component, which affect the compound's reactivity and stability. Theoretical calculations and experimental analyses provide a deep understanding of these processes (Bekircan et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are often determined through experimental techniques. X-ray crystallography reveals intricate details about molecular geometry, confirming configurations and identifying potential hydrogen bonding sites that contribute to the stability and solubility of these compounds (Govindarasu et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are investigated through a combination of spectroscopic studies and theoretical calculations. These studies often explore the molecule's electronic structure, charge distribution, and potential for forming complexes with metals or other organic compounds, providing insights into their chemical behavior and potential applications in various fields (Huang et al., 2020).

properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-31-21-14-8-9-18(15-21)17-26-29-25(30)24-27-22(19-10-4-2-5-11-19)16-23(28-24)20-12-6-3-7-13-20/h2-17H,1H3,(H,29,30)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVLIQFAXZCRGN-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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